,5-Dimethyl-1H-pyrrole-2-carbonitrile (DMPNC) finds use as a versatile building block in organic synthesis due to its unique structure containing both a pyrrole ring and a nitrile group. These functional groups allow for further chemical transformations, enabling the synthesis of various complex molecules. Studies have explored the use of DMPNC in the synthesis of diverse compounds, including:
The presence of the pyrrole and nitrile groups in DMPNC has also led to investigations into its potential medicinal properties. Studies have explored its:
The unique electronic properties of DMPNC have attracted interest in material science applications. Studies have investigated its potential use in:
1,5-Dimethyl-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula C7H8N2. It features a pyrrole ring substituted with two methyl groups at the 1 and 5 positions and a cyano group at the 2 position. This compound is characterized by its unique structure, which contributes to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is known to be harmful if swallowed or if it comes into contact with skin, indicating the necessity for careful handling .
There is no documented research on the specific mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile.
As with most organic compounds, specific safety information on 1,5-Dimethyl-1H-pyrrole-2-carbonitrile is limited. However, due to the presence of the cyano group, it is recommended to handle the compound with caution as nitriles can be toxic and irritating []. Always consult safety data sheets (SDS) before handling any unknown compound.
The synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile can be achieved through various methods:
These methods allow for the efficient production of 1,5-dimethyl-1H-pyrrole-2-carbonitrile in laboratory settings.
Due to its unique structural properties, 1,5-dimethyl-1H-pyrrole-2-carbonitrile has potential applications in:
Interaction studies involving 1,5-dimethyl-1H-pyrrole-2-carbonitrile focus on its binding affinity with biological targets. Preliminary studies suggest that compounds with similar structures can interact with enzymes or receptors, leading to biological effects. Understanding these interactions is crucial for assessing the therapeutic potential and safety profile of this compound.
Several compounds share structural similarities with 1,5-dimethyl-1H-pyrrole-2-carbonitrile. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Methyl-1H-pyrrole | Methyl group at position 4 | Exhibits distinct electronic properties |
3,4-Dimethylpyrrole | Two methyl groups at positions 3 and 4 | Enhanced stability and solubility |
1-Methylpyrrole | Methyl group at position 1 | Known for anti-inflammatory activity |
2-Pyrrolidinone | Lactam structure | Used in pharmaceutical applications |
The unique combination of a pyrrole ring with both methyl substitutions and a cyano group distinguishes 1,5-dimethyl-1H-pyrrole-2-carbonitrile from other similar compounds. This specific arrangement may impart unique reactivity and biological activity that could be leveraged in drug development and other applications.
Irritant